4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile
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Overview
Description
4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile is a complex organic compound that features a chlorophenyl group, a hydroxy group, a trifluoromethyl group, and a nicotinonitrile core
Mechanism of Action
Target of Action
Related compounds with trifluoromethylphenyl groups have been studied for their analgesic potential . These compounds have shown to interact with opioid receptors, which play a crucial role in pain perception .
Mode of Action
Related compounds have shown to exhibit analgesic effects by interacting with opioid receptors . They seem to depress peripheral and centrally mediated pain by opioid independent systems .
Biochemical Pathways
It can be inferred from related compounds that they might influence the pain signaling pathways, particularly those involving opioid receptors .
Result of Action
Related compounds have shown potent analgesic efficacy with an ultrashort to long duration of action . They have been found useful as analgesics, displaying a pain-relieving effect in the presence of naloxone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction involving a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the nicotinonitrile core is reacted with a chlorobenzene derivative in the presence of a Lewis acid catalyst.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction, using reagents such as trifluoromethyl iodide and a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Formation of 4-(4-Chlorophenyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]nicotinonitrile.
Reduction: Formation of 4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacophore features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylacetonitrile: Shares the trifluoromethyl group but lacks the chlorophenyl and hydroxy groups.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Contains the chlorophenyl and trifluoromethyl groups but differs in the functional groups attached to the aromatic ring.
Uniqueness
4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2O/c20-14-6-4-11(5-7-14)15-9-17(25-18(26)16(15)10-24)12-2-1-3-13(8-12)19(21,22)23/h1-9H,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRUVUAZALRVDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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